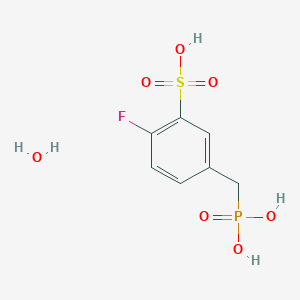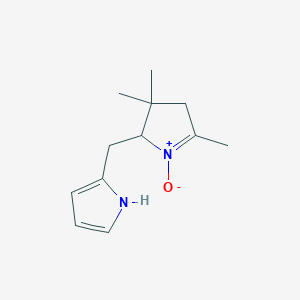
2-Fluoro-5-(phosphonomethyl)benzenesulfonic acid;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-5-(phosphonomethyl)benzenesulfonic acid;hydrate: is a chemical compound with the molecular formula C7H10FO7PS. It is a derivative of benzenesulfonic acid, characterized by the presence of a fluorine atom, a phosphonomethyl group, and a sulfonic acid group. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-(phosphonomethyl)benzenesulfonic acid;hydrate typically involves the introduction of a phosphonomethyl group to a fluorobenzene derivative. The reaction conditions often require the use of a strong base and a suitable solvent to facilitate the nucleophilic substitution reaction. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final hydrated form of the compound .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the sulfonic acid group.
Reduction: Reduction reactions may target the phosphonomethyl group, potentially converting it to a different functional group.
Substitution: The fluorine atom in the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions may produce various substituted benzene compounds .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2-Fluoro-5-(phosphonomethyl)benzenesulfonic acid;hydrate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound may be used to study enzyme interactions and metabolic pathways involving sulfonic acid and phosphonomethyl groups .
Industry: In industrial applications, this compound may be used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 2-Fluoro-5-(phosphonomethyl)benzenesulfonic acid;hydrate involves its interaction with molecular targets through its functional groups. The sulfonic acid group can participate in acid-base reactions, while the phosphonomethyl group may interact with enzymes and other proteins. The fluorine atom can influence the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Benzenesulfonic acid: Lacks the fluorine and phosphonomethyl groups, making it less reactive in certain reactions.
2-Fluorobenzenesulfonic acid: Similar structure but lacks the phosphonomethyl group.
5-(Phosphonomethyl)benzenesulfonic acid: Lacks the fluorine atom, which can affect its chemical properties.
Eigenschaften
CAS-Nummer |
194041-55-9 |
|---|---|
Molekularformel |
C7H10FO7PS |
Molekulargewicht |
288.19 g/mol |
IUPAC-Name |
2-fluoro-5-(phosphonomethyl)benzenesulfonic acid;hydrate |
InChI |
InChI=1S/C7H8FO6PS.H2O/c8-6-2-1-5(4-15(9,10)11)3-7(6)16(12,13)14;/h1-3H,4H2,(H2,9,10,11)(H,12,13,14);1H2 |
InChI-Schlüssel |
ZCHQFHBKKZFJRB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CP(=O)(O)O)S(=O)(=O)O)F.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Allyl-2-{[2-(4-fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12573936.png)

![N-[2-(3,4-dihydroxy-benzoylamino)-phenyl]-3,4-dihydroxy-benzamide](/img/structure/B12573943.png)

![5-[(4-Methylphenyl)sulfanyl]-4-(2-phenylethyl)oxolan-2-one](/img/structure/B12573954.png)

![1,3-Difluoro-2-isothiocyanato-5-[(4-pentylphenyl)ethynyl]benzene](/img/structure/B12573968.png)
![4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzaldehyde](/img/structure/B12573983.png)
![(2S)-2-[[(3S)-3-hydroxytetradecanoyl]amino]-4-methylpentanoic acid](/img/structure/B12573990.png)
![2H-Pyran, 3-bromo-2-[(1-ethenylhexyl)oxy]tetrahydro-](/img/structure/B12573994.png)

![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3,6-dioxo-, 1,1-dimethylethyl ester](/img/structure/B12574017.png)


